molecular formula C14H27N3O B7930354 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

Cat. No.: B7930354
M. Wt: 253.38 g/mol
InChI Key: IVJZOOBQUCMUAU-YUZLPWPTSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an amino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the pyrrolidine ring: This step involves the reaction of a suitable amine with a pyrrolidine derivative under conditions that promote nucleophilic substitution.

    Coupling of the amino group: The final step involves the coupling of the amino group with the cyclopropyl and pyrrolidine intermediates, often using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrrolidine groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

    Pathway interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide: shares structural similarities with other compounds that contain cyclopropyl, pyrrolidine, and amino groups.

    N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide: Lacks the (S)-2-amino group but has a similar core structure.

    2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide: Similar structure but may differ in stereochemistry or specific functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(12-4-5-12)9-11-6-7-16(3)8-11/h10-13H,4-9,15H2,1-3H3/t11?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZOOBQUCMUAU-YUZLPWPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(C1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(C1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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